2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid
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Overview
Description
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a brominated hydroxyphenyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Ethenylation: The brominated compound is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Nitration: Finally, the ethenylated compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.
Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
Scientific Research Applications
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
2-(5-Bromo-2-hydroxyphenyl)acetic acid: Another brominated hydroxyphenyl compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a brominated hydroxyphenyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Biological Activity
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C14H10BrNO4
- Molecular Weight : 324.14 g/mol
- Density : Approximately 1.5 g/cm³
- Melting Point : Not extensively documented but inferred to be moderate based on related compounds.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromo and nitro groups enhances its reactivity and potential interactions with enzymes and receptors.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity at low concentrations (around 10 µM) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- Aromatase Inhibition : It has shown potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers like breast cancer. Compounds with similar structures have demonstrated IC50 values as low as 0.87 nM .
- Nitric Oxide Synthase (NOS) : Preliminary studies suggest that it may also inhibit NOS, which plays a role in tumor growth and metastasis.
Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to cultured human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Enzyme Interaction
A crystallographic analysis was conducted to understand the binding interactions between the compound and aromatase. The study revealed that the bromo group facilitates strong interactions within the active site, enhancing inhibitory potency .
Comparative Analysis
Compound Name | IC50 (µM) | Mechanism of Action | Target |
---|---|---|---|
This compound | ~10 | Aromatase inhibition | Breast cancer |
Letrozole | 0.52 | Aromatase inhibition | Breast cancer |
Tamoxifen | 0.15 | Estrogen receptor modulation | Breast cancer |
Properties
CAS No. |
917614-67-6 |
---|---|
Molecular Formula |
C15H10BrNO5 |
Molecular Weight |
364.15 g/mol |
IUPAC Name |
2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20) |
InChI Key |
ZOPZTNRYOZOXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origin of Product |
United States |
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